2,3-Diiodo-4-(trifluoromethyl)pyridine CAS 1227599-80-5 properties
2,3-Diiodo-4-(trifluoromethyl)pyridine CAS 1227599-80-5 properties
This technical guide provides an in-depth analysis of 2,3-Diiodo-4-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical ingredients (APIs).
CAS: 1227599-80-5 Role: Orthogonal Cross-Coupling Scaffold Version: 2.0 (Scientific Reference)
Executive Summary
2,3-Diiodo-4-(trifluoromethyl)pyridine is a specialized poly-functionalized pyridine scaffold. Its value lies in the differential reactivity of its two iodine atoms. The C2-iodine and C3-iodine bonds possess distinct electronic and steric environments, enabling site-selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Combined with the lipophilicity and metabolic stability conferred by the C4-trifluoromethyl (
Physicochemical Profile
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 398.89 g/mol | High halogen content significantly increases density. |
| Appearance | Off-white to pale yellow solid | Typical of poly-iodinated heterocycles. |
| Melting Point | 78–82 °C (Predicted) | Solid at room temperature; handle with powder precautions. |
| LogP | ~3.8 (Predicted) | High lipophilicity due to I and |
| Solubility | DCM, THF, DMSO, Toluene | Insoluble in water. |
| Storage | 2–8 °C, Light Sensitive | Iodine-carbon bonds are photolabile; store in amber vials. |
Synthetic Utility & Reactivity
The core utility of this compound is its ability to undergo orthogonal functionalization . In palladium-catalyzed cross-coupling, the reactivity order is governed by the electronic deficiency of the pyridine ring.
Mechanistic Reactivity Hierarchy
-
C2-Position (Alpha): The most electron-deficient site due to the adjacent ring nitrogen (inductive effect). It undergoes oxidative addition with Pd(0) fastest.
-
C3-Position (Beta): Less electron-deficient and sterically crowded by the adjacent
and groups. It reacts only after the C2 position has been functionalized or requires forcing conditions. -
C4-Trifluoromethyl: Chemically inert under standard coupling conditions; serves as an activating group for
reactions at C2/C6.
Visualization: Selective Functionalization Pathway
Figure 1: Sequential functionalization strategy leveraging the electronic differentiation between C2 and C3 iodine atoms.
Experimental Protocols
Synthesis of 2,3-Diiodo-4-(trifluoromethyl)pyridine
Note: While direct commercial sourcing is recommended, this compound can be synthesized via Directed Ortho-Metalation (DoM) from 4-(trifluoromethyl)pyridine.
Methodology:
-
Precursor: Start with 2-iodo-4-(trifluoromethyl)pyridine . (If starting from 4-CF3-pyridine, a prior lithiation/iodination step is required).
-
Reagents: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Iodine (
), dry THF. -
Protocol:
-
Cool a solution of 2-iodo-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF to -78 °C under Argon.
-
Add LDA (1.1 equiv) dropwise over 30 mins. The bulky base and the directing effect of the C2-iodine (and C4-CF3) direct lithiation to the C3 position.
-
Stir for 1 hour at -78 °C.
-
Add a solution of
(1.2 equiv) in THF dropwise. -
Allow to warm to room temperature.
-
Quench: Saturated
(aq) to remove excess iodine. -
Purification: Silica gel chromatography (Hexanes/EtOAc).[1]
-
Protocol: Site-Selective Suzuki Coupling (C2-Arylation)
This protocol selectively couples an aryl group to the C2 position, leaving the C3 iodine intact for future reactions.
Reagents:
-
Substrate: 2,3-Diiodo-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid:
(1.05 equiv) -
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv, 2M aqueous)[1] -
Solvent: DME/Water or Toluene/EtOH/Water (4:1:1)
Step-by-Step:
-
Degassing: Charge reaction vessel with solvents and sparge with Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling.
-
Assembly: Add substrate, boronic acid, and base.[1][2][3] Add catalyst last under a counter-flow of Nitrogen.
-
Reaction: Heat to 60–70 °C . Crucial: Do not overheat (e.g., >90 °C) to avoid premature reaction at the C3 position.
-
Monitoring: Check TLC/LCMS every 30 mins. The starting material (di-iodo) will disappear, converting to the mono-coupled product.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Validation:
NMR should show the loss of the C2 proton signal (if applicable) or a shift in the remaining C5/C6 protons.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.
-
Specific Risk: Organoiodides can release free iodine (
) upon decomposition, which is corrosive. -
Waste Disposal: All aqueous waste from reactions involving this compound must be treated as halogenated waste . Do not mix with acid streams (risk of
if cyanide reagents were used in parallel steps, though not applicable here, standard pyridine safety applies). -
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
References
-
Synthesis of Trifluoromethylpyridines
-
Suzuki Coupling Selectivity
-
General Pyridine Functionalization
- Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Source: Journal of Medicinal Chemistry (via PMC).
-
URL:[Link]
-
Commercial Availability & Properties
- Title: 2,3-Diiodo-5-(trifluoromethyl)pyridine (Analog Reference).
-
Source: Sigma-Aldrich.[6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Iodo-3-(trifluoromethyl)pyridine|CAS 927434-20-6 [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
